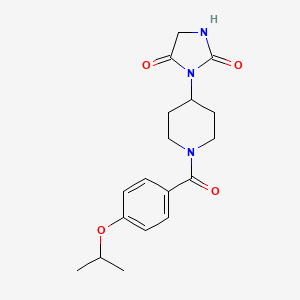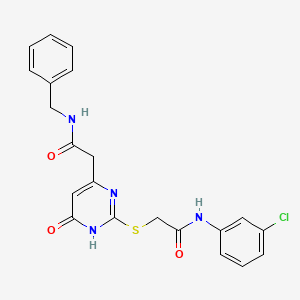
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine involves the inhibition of various inflammatory pathways, including the NF-κB pathway and the MAPK pathway. It also inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to induce apoptosis in cancer cells. However, its limitations include its relatively complex synthesis method and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the research of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine. Some potential areas of research include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity.
Synthesemethoden
The synthesis method of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine involves a multi-step process. The first step involves the reaction of 2-ethyl-5-methylthiophene with chlorosulfonic acid to form 5-chloro-2-ethylthiophene-3-sulfonic acid. The second step involves the reaction of 5-chloro-2-ethylthiophene-3-sulfonic acid with sodium azide to form 5-azido-2-ethylthiophene-3-sulfonic acid. The third step involves the reaction of 5-azido-2-ethylthiophene-3-sulfonic acid with 4-methoxybenzenesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S3/c1-3-13-6-9-16(23-13)25(20,21)17-10-15(11-17)24(18,19)14-7-4-12(22-2)5-8-14/h4-9,15H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTRCKMUHOIMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

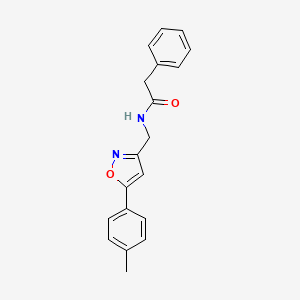
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
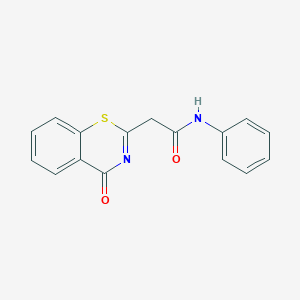
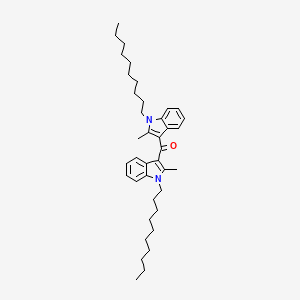
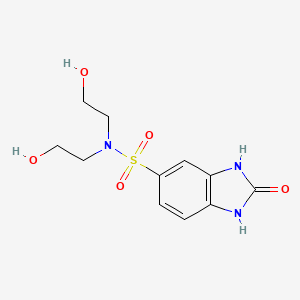
![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)
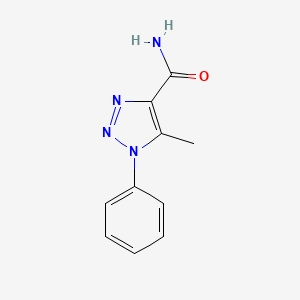

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)
![Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2903418.png)
